Midodrine hydrochloride

Vue d'ensemble

Description

Midodrine hydrochloride is a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity . It is used to treat low blood pressure (hypotension) by stimulating nerve endings in blood vessels, causing the blood vessels to tighten and increase blood pressure .

Synthesis Analysis

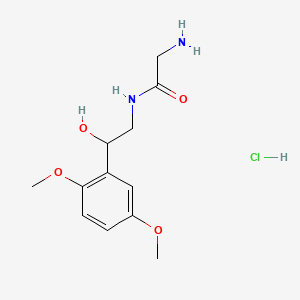

The synthesis of Midodrine HCl involves reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride in a mixture of methylene chloride and aqueous potassium hydroxide solution at 5°-10° C .Molecular Structure Analysis

The molecular structure of this compound can be found in various scientific databases .Chemical Reactions Analysis

Midodrine is converted to its active metabolite, desglymidodrine, by a deglycination reaction . A Hantzsch condensation reaction has been used for the chemical derivatization of this compound .Physical And Chemical Properties Analysis

This compound is an odorless, white, crystalline powder. It is soluble in water and sparingly soluble in methanol . The molecular formula is C12H19ClN2O4 and the molecular weight is 290.74 g/mol .Applications De Recherche Scientifique

Efficacy in Treating Vasovagal Syncope

Midodrine hydrochloride, a peripheral α-receptor agonist, has shown effectiveness in treating vasovagal syncope, particularly in refractory cases. It induces venous and arterial vasoconstriction, which has been beneficial in patients with recurrent vasovagal syncope, offering a preventive measure and extending its application beyond its initial approval for orthostatic hypotension (Samniah et al., 2001).

Treatment of Orthostatic Hypotension in Tetraplegia

This compound has been successfully used to treat orthostatic hypotension in acute tetraplegia cases resistant to classic treatments. This underscores its role in managing orthostatic hypotension, particularly in specialized medical conditions like early tetraplegia (Barber et al., 2000).

Application in Postural Tachycardia Syndrome (POTS) in Children

Studies have demonstrated the utility of this compound in treating children with POTS. Notably, plasma copeptin levels have been identified as a potential biomarker for predicting the treatment's success, highlighting its role in pediatric care (Zhao et al., 2014).

Management of Neurocardiogenic Syncope in the Elderly

This compound has been noted for its effectiveness and tolerability in managing neurocardiogenic syncope among the elderly, particularly when non-pharmacological methods fail. This emphasizes its potential in geriatric care (Teo et al., 2019).

Role in Non-Azotemic Cirrhotic Patients with Tense Ascites

Midodrine has been effective in managing non-azotemic cirrhotic patients with tense ascites, offering a new therapeutic avenue in gastroenterology (Ali et al., 2014).

Mécanisme D'action

Target of Action

Midodrine hydrochloride primarily targets the alpha-1 adrenergic receptors of the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

Midodrine is a prodrug that is metabolized to form its active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction results in the activation of these receptors, leading to an increase in vascular tone .

Biochemical Pathways

The activation of alpha-1 adrenergic receptors by desglymidodrine leads to vasoconstriction . This vasoconstriction increases vascular resistance, thereby elevating blood pressure .

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration . It then undergoes enzymatic hydrolysis to form desglymidodrine, the active metabolite . The plasma levels of midodrine peak about half an hour post-administration, and decline with a half-life of approximately 25 minutes . The metabolite, desglymidodrine, reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours . The absolute bioavailability of midodrine (measured as desglymidodrine) is 93% .

Result of Action

The administration of midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of midodrine, with some effect persisting for 2 to 3 hours .

Action Environment

The action of midodrine can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s posture (standing, sitting, or lying down) and the timing of the dose relative to the patient’s activities . Furthermore, the stability of midodrine can be affected by storage conditions, such as temperature and humidity .

Safety and Hazards

Midodrine hydrochloride is toxic if swallowed . It can cause severe dizziness or a light-headed feeling, like you might pass out . It should not be used if you have severe heart disease, overactive thyroid, an adrenal gland tumor, kidney disease, if you are unable to urinate, or if your blood pressure is high even while lying down .

Propriétés

IUPAC Name |

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047493 | |

| Record name | Midodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43218-56-0, 3092-17-9 | |

| Record name | Midodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIDODRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Midodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Midodrine Hydrochloride?

A1: this compound itself is a prodrug and does not directly interact with receptors. It is metabolized in the body to its active metabolite, desglymidodrine, which is a selective α1-adrenergic receptor agonist. [, , ]

Q2: How does desglymidodrine affect blood pressure?

A2: Desglymidodrine stimulates α1-adrenergic receptors located on vascular smooth muscle cells, causing vasoconstriction. This vasoconstriction increases peripheral vascular resistance, leading to an increase in blood pressure. [, , , ]

Q3: What are the downstream effects of this compound administration?

A3: The primary downstream effect is an increase in both systolic and diastolic blood pressure. This effect is particularly pronounced in the upright position. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C12H18N2O5Cl and the molecular weight is 302.74 g/mol. [, ]

Q5: What spectroscopic data is available for characterizing this compound?

A5: Several spectroscopic techniques are used to characterize this compound, including:

- UV-Vis Spectroscopy: this compound exhibits a maximum absorbance wavelength (λmax) around 289 nm. [, ]

- Infrared Spectroscopy (FTIR): FTIR analysis identifies characteristic functional groups, such as the carbonyl group (C=O) and amine group (N-H), present in the molecule. [, ]

Q6: Is this compound stable under various storage conditions?

A6: Studies have investigated the stability of this compound under various stress conditions: * Acidic Conditions: Relatively stable. [, ] * Basic Conditions: Shows degradation. [, ] * Oxidative Conditions: Shows significant degradation. [] * Photolytic Conditions: Shows degradation. [] * Thermal Conditions: Exhibits some degradation. []

Q7: What are the common formulations of this compound?

A7: this compound is commercially available as tablets for oral administration. Researchers have also explored fast-dissolving oral films as an alternative delivery method. [, ]

Q8: What are the potential benefits of fast-dissolving oral films for this compound?

A8: Fast-dissolving films offer potential advantages such as:

- Faster disintegration and dissolution, potentially leading to quicker absorption and onset of action. []

- Improved patient compliance, especially for individuals with difficulty swallowing tablets. []

Q9: How is this compound metabolized in the body?

A9: this compound undergoes rapid hydrolysis by the enzyme carboxylesterase 1 to its active metabolite, desglymidodrine. [, ]

Q10: What is the elimination half-life of desglymidodrine?

A10: The elimination half-life of desglymidodrine is relatively short, ranging from 2 to 4 hours. [, ]

Q11: What medical conditions are commonly treated with this compound?

A11: this compound is primarily used to treat orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. It is also investigated for its potential in managing other conditions, including:

- Vasovagal Syncope (VVS) [, , , ]

- Postural Orthostatic Tachycardia Syndrome (POTS) [, , , , ]

- Hemodialysis-Related Hypotension [, , ]

Q12: What are the common endpoints used in clinical trials evaluating this compound for orthostatic hypotension?

A12: Clinical trials evaluating this compound for orthostatic hypotension typically assess:

- Change in blood pressure (both systolic and diastolic) from baseline in the standing position. [, , ]

- Improvement in symptoms associated with orthostatic hypotension, such as dizziness, lightheadedness, and syncope. [, , ]

- Patient-reported outcomes, including quality of life assessments. [, , ]

Q13: What analytical techniques are commonly used for the quantification of this compound and its metabolites?

A13: Several analytical methods are employed for quantifying this compound and desglymidodrine:

- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound and its metabolites in various matrices, including plasma and pharmaceutical formulations. [, , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): A rapid and cost-effective technique suitable for both qualitative and quantitative analysis of this compound and its degradation products. []

- Capillary Zone Electrophoresis (CZE): Offers high separation efficiency and can be used for determining this compound content and related impurities in pharmaceutical formulations. []

- Gas Chromatography (GC): Primarily used for determining residual organic solvents in this compound raw materials and formulations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)